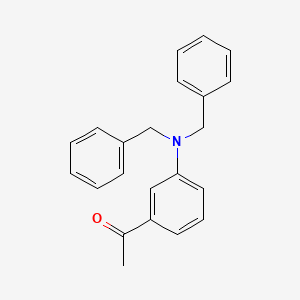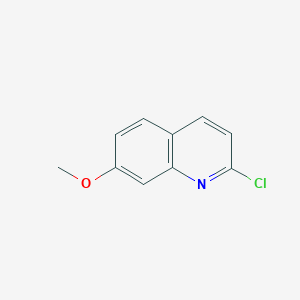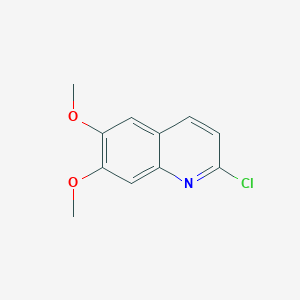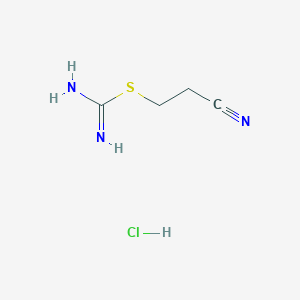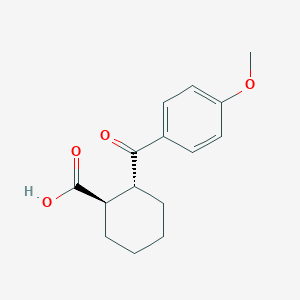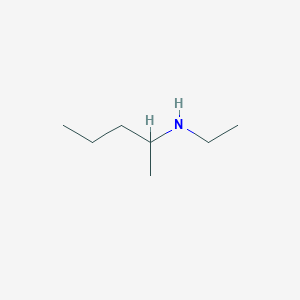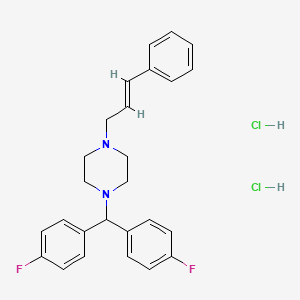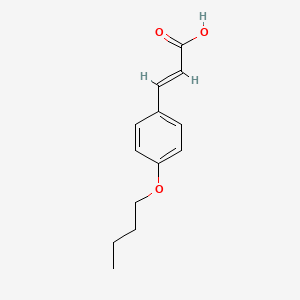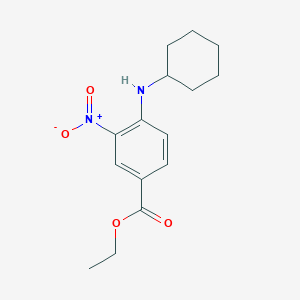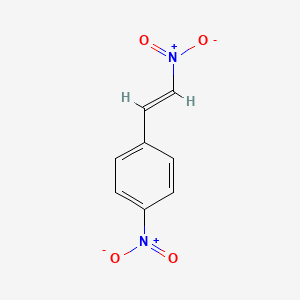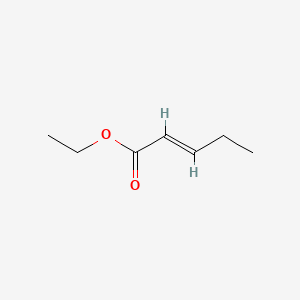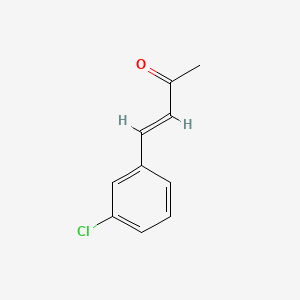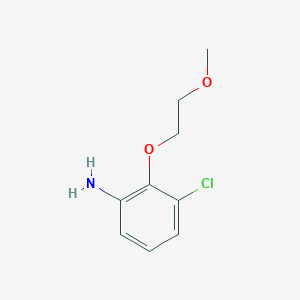
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of chemical reactions it can undergo and what products are formed in these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity and reactivity).Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies have demonstrated the synthesis of novel compounds from derivatives similar to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine, showcasing their potential antimicrobial activity. For instance, derivatives synthesized through reactions involving similar phenylamine compounds have shown notable in vitro antimicrobial properties, pointing towards their relevance in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Luminescent EuIII Complexes
Research into the applications of phenylamine derivatives in luminescent materials has led to the creation of novel europium(III)-based coordination compounds. These compounds exhibit bright luminescence upon irradiation with near-UV radiation, suggesting their utility in materials science, particularly in creating efficient light-emitting devices (Akerboom et al., 2013).
Nucleophilic Reactions and Structural Studies
The reactivity of chloro-methoxy-phenylamine compounds with various nucleophilic agents has been extensively studied, leading to the synthesis of complex organic structures. These reactions have facilitated a deeper understanding of the mechanisms underlying the formation of pyrrol-2-one derivatives and their polymorphic modifications, as evidenced by X-ray crystallography studies (Kosolapova et al., 2013).
Antiviral Activity of Pyrimidine Derivatives
Research into pyrimidine derivatives related to 3-Chloro-2-(2-methoxy-ethoxy)-phenylamine has uncovered compounds with significant antiretroviral activity. These findings highlight the potential of phenylamine derivatives in the development of new treatments for retroviruses, including HIV (Hocková et al., 2003).
Electronic Properties and OLED Application
The impact of polar side groups on the transport and luminescence properties of naphthyl phenylamine compounds has been evaluated, revealing insights into their application in organic light-emitting diodes (OLEDs). These studies demonstrate the potential of chloro-methoxy-phenylamine derivatives in improving the efficiency and performance of OLED devices (Tong et al., 2004).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
For a specific compound, these analyses would involve a combination of laboratory experiments and literature research. Please consult a qualified chemist or other expert if you need detailed information on a specific compound.
properties
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZLQWRFUUGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281449 |
Source


|
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-methoxy-ethoxy)-phenylamine | |
CAS RN |
883547-01-1 |
Source


|
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883547-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(2-methoxyethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
